molecular formula C13H16O3S B1326085 Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate CAS No. 951888-94-1

Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate

Cat. No. B1326085
M. Wt: 252.33 g/mol
InChI Key: VEOWSIRENBPFBP-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate is a chemical compound. It is also known as BAY-29952, a broad-spectrum insecticide . It is listed as an extremely hazardous substance according to the U.S. Emergency Planning and Community Right-to-Know Act .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford the pure intermediate .


Molecular Structure Analysis

The molecular structure of Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate can be analyzed using various spectroscopic techniques. The compound has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Biosynthesis Research Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate is identified as an intermediate in the biosynthesis of ethylene from methionine. This compound has been isolated from culture fluids of various bacteria and fungi, indicating its significance in microbial metabolism (Billington, Golding & Primrose, 1979).

Synthetic Chemistry and Reactions The compound plays a role in synthetic chemistry. For instance, it's involved in the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which is a precursor for various chemical derivatives (Obydennov, Röschenthaler & Sosnovskikh, 2013). Additionally, ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate undergoes photoreactions leading to the formation of complex organic compounds, which highlights its role in photochemical studies (Hasegawa, Mukai, Mizukoshi & Yoshioka, 1990).

Crystal Structure Analysis This compound is used in the study of crystal structures. For example, its derivative ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was characterized using crystallographic techniques, revealing insights into molecular interactions and structure (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad & Lokanath, 2021).

Antimicrobial and Antioxidant Studies This compound and its derivatives have been evaluated for their antimicrobial and antioxidant properties. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a related compound, has been studied for its potential in these areas (Kumar, Naveen, Vivek, Prabhuswamy, Lokanath & Kumar, 2016).

Organic Pesticide Research This compound is also explored in the context of organic pesticides. Its impact on nematode populations and seed production in agricultural settings has been investigated, showing its potential application in pest management (Johnson, 1970).

Growth Regulation in Plants Derivatives of Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate have been tested for growth-regulating activities in plants. These studies provide insights into how such compounds can influence plant development and metabolism (Stanchev, Boyanov, Geneva, Boychinova, Stancheva & Manolov, 2010).

Safety And Hazards

Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate is listed as an extremely hazardous substance according to the U.S. Emergency Planning and Community Right-to-Know Act . It is a broad-spectrum insecticide .

properties

IUPAC Name

ethyl 4-(2-methylsulfanylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-3-16-13(15)9-8-11(14)10-6-4-5-7-12(10)17-2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOWSIRENBPFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267943
Record name Ethyl 2-(methylthio)-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate

CAS RN

951888-94-1
Record name Ethyl 2-(methylthio)-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(methylthio)-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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